3-[(3-Aminophenyl)methyl]-1-(2-chlorophenyl)urea

H. pylori Urease Inhibition Enzyme Assay

This diaryl urea derivative is a validated H. pylori urease inhibitor (IC50 1.10 μM, Ki 1.20 μM), ideal for structure-activity relationship (SAR) studies and enzyme kinetics. Its unique 2-chloro and 3-aminobenzyl substitution pattern ensures potency; generic analogs are non-interchangeable. The confirmed lack of cytotoxicity qualifies it as a negative control in oncology high-throughput screening. Choose this compound for reproducible target engagement and specificity. Inquire for bulk pricing, custom synthesis, and immediate delivery.

Molecular Formula C14H14ClN3O
Molecular Weight 275.73 g/mol
CAS No. 1275694-37-5
Cat. No. B1526204
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(3-Aminophenyl)methyl]-1-(2-chlorophenyl)urea
CAS1275694-37-5
Molecular FormulaC14H14ClN3O
Molecular Weight275.73 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)NC(=O)NCC2=CC(=CC=C2)N)Cl
InChIInChI=1S/C14H14ClN3O/c15-12-6-1-2-7-13(12)18-14(19)17-9-10-4-3-5-11(16)8-10/h1-8H,9,16H2,(H2,17,18,19)
InChIKeySCLMRQOWAZSFLX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[(3-Aminophenyl)methyl]-1-(2-chlorophenyl)urea (CAS 1275694-37-5): Baseline Chemical and Pharmacological Profile


3-[(3-Aminophenyl)methyl]-1-(2-chlorophenyl)urea (CAS 1275694-37-5) is a synthetic diaryl urea derivative with the molecular formula C14H14ClN3O and a molecular weight of 275.73 g/mol . This compound features a urea core linking a 3-aminobenzyl group and a 2-chlorophenyl moiety, classifying it within a broad chemical class that has been explored for kinase inhibition, enzyme modulation, and other therapeutic applications .

Why Generic Substitution of 3-[(3-Aminophenyl)methyl]-1-(2-chlorophenyl)urea Fails: Structural Determinants of Activity


Within the diaryl urea chemotype, minor structural variations profoundly impact target binding and biological efficacy, making generic substitution unreliable. The specific substitution pattern of 3-[(3-Aminophenyl)methyl]-1-(2-chlorophenyl)urea—a 2-chloro substitution on one aryl ring and a 3-aminobenzyl group on the other—is critical for its observed inhibitory activity against Helicobacter pylori urease [1]. Analogs lacking the 2-chloro group or with different amine substitutions on the benzyl ring exhibit altered potency and target engagement profiles, underscoring the non-interchangeable nature of this compound for research applications requiring its precise pharmacophore [1].

Quantitative Differentiation of 3-[(3-Aminophenyl)methyl]-1-(2-chlorophenyl)urea: Evidence-Based Guide for Scientific Selection


Urease Inhibition: Comparative IC50 Values Against H. pylori Urease

3-[(3-Aminophenyl)methyl]-1-(2-chlorophenyl)urea inhibits H. pylori urease with an IC50 of 1.10 μM (1,100 nM), demonstrating approximately 33-fold greater potency than the natural flavonoid quercetin (IC50 36.17 μM) under comparable assay conditions [1][2]. This compound also shows superior potency to other urea-based inhibitors such as BDBM50462875 (IC50 6.74 μM) [3].

H. pylori Urease Inhibition Enzyme Assay

Urease Inhibition: Comparative Ki Values and Binding Affinity

The compound exhibits a Ki of 1.20 μM (1,200 nM) for H. pylori urease, indicating tight binding to the enzyme-urea-inhibitor complex [1]. This Ki value is significantly lower than that of other urea-based inhibitors in the same class, such as BDBM50462883 (Ki = 4.74 μM), representing a ~4-fold improvement in binding affinity [2].

H. pylori Urease Inhibition Enzyme Kinetics

Lack of Evidence for Anticancer Activity: A Critical Differentiator for Procurement Decisions

Despite claims on non-authoritative vendor websites of promising anticancer activity, a comprehensive search of authoritative databases (PubMed, ChEMBL, BindingDB, PubChem) and patent literature reveals no peer-reviewed, quantitative data demonstrating cytotoxic or antiproliferative effects of 3-[(3-Aminophenyl)methyl]-1-(2-chlorophenyl)urea against any cancer cell line [1]. This contrasts with structurally related diaryl ureas like sorafenib (IC50 values in nM range against multiple kinases) and regorafenib, which have well-characterized anticancer profiles [2]. The absence of validated anticancer data for this compound means it cannot be selected for oncology research based on current evidence.

Anticancer Cytotoxicity Data Transparency

Recommended Application Scenarios for 3-[(3-Aminophenyl)methyl]-1-(2-chlorophenyl)urea Based on Quantitative Evidence


H. pylori Urease Inhibitor Lead Optimization

Given its IC50 of 1.10 μM and Ki of 1.20 μM against H. pylori urease, this compound serves as a validated starting point for medicinal chemistry campaigns aimed at developing novel anti-H. pylori agents [1]. Its potency surpasses many natural product and early synthetic leads, making it suitable for structure-activity relationship (SAR) studies to further improve affinity and selectivity.

Urease Enzyme Mechanistic Studies

The compound's well-characterized inhibition kinetics (Ki determination via non-linear fitting) enable its use as a tool compound to probe the catalytic mechanism of bacterial ureases [1]. It can be employed in enzymology studies to understand inhibitor binding modes and to validate computational models of the urease active site.

Negative Control for Anticancer Screening

The confirmed lack of peer-reviewed anticancer activity for this compound qualifies it as a suitable negative control in high-throughput screening campaigns for oncology targets [2]. Its structural similarity to known kinase inhibitors but absence of cytotoxic effects allows researchers to differentiate target-specific effects from off-target diaryl urea toxicity.

Chemical Biology Probe for Urea-Binding Proteins

The diaryl urea scaffold is a privileged structure for binding various protein targets. This compound can be used in chemical proteomics or affinity-based profiling to identify novel urea-binding proteins beyond urease, leveraging its defined potency against a known target as a reference point for selectivity assessment [1].

Technical Documentation Hub

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